molecular formula C18H18N4 B5008788 N-amino-N'-(2,5-dimethylphenyl)quinoline-2-carboximidamide

N-amino-N'-(2,5-dimethylphenyl)quinoline-2-carboximidamide

Cat. No.: B5008788
M. Wt: 290.4 g/mol
InChI Key: MWMNPDULLBQFEQ-UHFFFAOYSA-N
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Description

N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . This compound, with its specific structural features, has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboximidamide with 2,5-dimethylaniline under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboximidamide: Shares the quinoline core but lacks the 2,5-dimethylphenyl group.

    2,5-Dimethylphenylquinoline: Similar structure but different functional groups.

    N-aminoquinoline derivatives: Varying substitutions on the quinoline ring

Uniqueness

N-amino-N’-(2,5-dimethylphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-amino-N'-(2,5-dimethylphenyl)quinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-12-7-8-13(2)17(11-12)21-18(22-19)16-10-9-14-5-3-4-6-15(14)20-16/h3-11H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNPDULLBQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(C2=NC3=CC=CC=C3C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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